2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid is a complex organic compound notable for its potential therapeutic applications, particularly in anti-thrombotic therapy. This compound exhibits an asymmetric center, resulting in the existence of two enantiomers, which can have varying pharmacological properties. The focus on enantiomerically pure forms of this compound is crucial for enhancing its efficacy and minimizing side effects.
This compound belongs to the class of pyrido[1,2-a]pyrimidines and is characterized by the presence of a morpholino ring and a benzoic acid moiety. It is classified as a selective phosphoinositide 3-kinase beta inhibitor, which plays a significant role in various cellular processes including metabolism and cell growth.
The synthesis of 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid can be approached through several methodologies:
The synthesis typically requires precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity. The patent describes methods that achieve greater than 99% enantiomeric excess, indicating a highly efficient synthesis process .
The molecular formula for 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid is , with a molecular weight of approximately 408.45 g/mol.
Key structural features include:
These structural characteristics suggest potential interactions with various biological targets, enhancing its therapeutic profile .
The chemical reactivity of this compound is influenced by its functional groups:
Understanding these reactions is essential for predicting metabolic pathways and potential interactions within biological systems.
The mechanism by which 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid exerts its effects primarily involves inhibition of phosphoinositide 3-kinase beta. This inhibition disrupts signaling pathways that are critical for cell survival and proliferation.
Research indicates that this compound may exhibit anti-inflammatory and antioxidant properties through its interactions with various cellular targets, suggesting a multifaceted mechanism of action that could be beneficial in treating diseases related to inflammation and thrombosis .
These properties are critical for understanding the compound's behavior in various environments, including biological systems .
The primary applications of 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid include:
The core compound is formally designated as 2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid under IUPAC rules [2] [7]. This name systematically describes:
The compound exhibits stereoisomerism due to the chiral ethylamino carbon. The R-enantiomer is designated as (R)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid (CAS: 1173900-33-8), while the S-enantiomer is CAS 1173900-37-2 [3] [5] [6]. The racemic mixture is identified as (±)-KIN-193 or (±)-AZD6482 (CAS: 663620-70-0) [2] [7].
Table 1: Stereoisomeric Forms and Identifiers
Isomer | CAS Number | Systematic Name | Synonyms |
---|---|---|---|
Racemate | 663620-70-0 | 2-((1-(7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid | (±)-AZD6482, (±)-KIN-193 |
R-Enantiomer | 1173900-33-8 | (R)-2-((1-(7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid | AZD6482, KIN-193 |
S-Enantiomer | 1173900-37-2 | (S)-2-((1-(7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid | - |
This molecule integrates three key pharmacophoric domains that govern its biological interactions:
Ortho-Substituted Benzoic AcidThe 2-aminobenzoic acid group (SMILES: O=C(O)c1ccccc1N
) provides hydrogen-bonding capacity via carboxylic acid and amine functionalities. This enhances target binding and aqueous solubility [2] [5].
Chiral Ethylamino LinkerThe stereogenic center (N[C@H](C)C
in S-isomer; N[C@@H](C)C
in R-isomer) influences three-dimensional orientation. Enantiomers exhibit distinct target affinities due to steric constraints in binding pockets [3] [6].
Pyrido[1,2-a]pyrimidin-4-one CoreFeatures a planar, electron-deficient bicyclic system (O=C1N=C2N(C=C(C)C=C2C=N1)N3CCOCC3
) enabling π-stacking. Critical substitutions:
Table 2: Functional Groups and Pharmacophoric Roles
Structural Domain | Key Functional Groups | Biological Role |
---|---|---|
Benzoic Acid Unit | Carboxylic acid, Aromatic amine | Solubility, Target recognition via H-bonding |
Chiral Ethylamino Linker | Secondary amine, Chiral center | Stereospecific binding, Conformational rigidity |
Pyrido[1,2-a]pyrimidin-4-one | Morpholine, Ketone, Methyl group | Kinase inhibition, Cellular penetration |
Key analogues modify the pharmacophore to tune physicochemical or target-binding properties:
Methyl Ester ProdrugMethyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate (CAS 663620-71-1) replaces the carboxylic acid with a methyl ester (COC(=O)c1ccccc1N
). This increases lipophilicity (LogP +0.3 vs. parent) for enhanced cellular uptake, though it requires in vivo hydrolysis for activity [4] [8].
Enantiopure DerivativesThe R-enantiomer (AZD6482) is a potent phosphatidylinositol kinase inhibitor, while the S-isomer shows reduced activity. Stereochemistry dictates binding to ATP pockets in kinases [5] [6].
Core-Modified AnaloguesUnmodified variants lacking the 7-methyl or morpholino groups exhibit diminished kinase affinity, confirming these groups as essential for target engagement. Morpholine particularly contributes to solubility and H-bond acceptance [2] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1